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Structural Basis of SAR156497 Selectivity

The selectivity of SAR156497 arises from specific interactions within the Aurora kinase ATP-binding
pocket. Co-crystal structures with Aurora A (PDB IDs: 4UZD, 4UYN, 4UZH) reveal key interactions [1] [2]

[3]:

¢ It binds to the unique inactive "DFG-out" conformation of Aurora A, a state not accessible to many

other kinases [4] [5].

¢ A critical hydrogen bond is formed with GIn185, a residue unique to Aurora kinases, explaining high
selectivity [5].

e The tricyclic core fits into a deep hydrophobic pocket, with the benzimidazole group extending
towards the solvent front, contributing to stable binding [1] [4].

Comparative Analysis of Aurora Kinase Inhibitors

The table below summarizes how SAR156497 compares with other inhibitors, highlighting its pan-Aurora

inhibition and high selectivity.
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. Reported ..
o Primary o Cellular Activity
Inhibitor ICs0 / Kd Key Characteristics
Target(s) (Example)
Values
SAR156497 Pan- Aurora A: Exquisitely selective; Inhibits Histone H3
Aurora (A, 0.6 nM [5] binds DFG-out phosphorylation (Aurora B
B, C) [2] conformation; marker) in HCT116 cells
[5] interacts with GIn185 [4].
[4] [3]-
Compound 2 Pan- ICso Highly selective; Inhibits Aurora A
(Pyrimido- Aurora (A, provided in  minimal off-target autophosphorylation and
benzodiazipinone) B, C) [4] cellular activity (except Histone H3
assays [4] PLK4); binds DFG-out  phosphorylation in
conformation [4]. HCT116 cells <40 nM [4].
Alisertib Aurora A- N/Ain Aurora A-specific N/A in provided data
(MLN8237) selective provided inhibitor; distinct
[4] [6] data binding mode
compared to pan-
inhibitors [4].
Deschloro- Aurora A N/A N Natural compound Induces G2/M arrest and
Chlorotricin [6] provided identified via virtual inhibits MM cell lines (ICso
(DCCT) data screening; inhibits 0.01-0.12 pM) [6].

Experimental Insights and Methodology

AURKA expression
[6].

Key experiments characterizing SAR156497 and other inhibitors include co-crystallography and cellular

phenotypic assays.

1. Co-Crystallography for Structural Insights

¢ Protocol Summary: The 3D structure of SAR156497 bound to the Aurora A kinase domain was
determined using X-ray crystallography [1]. Proteins were expressed in E. coli, purified, and co-

© 2026 Smolecule. All rights reserved.

2/6

Tech Support


https://pubmed.ncbi.nlm.nih.gov/25369539/
https://www.academia.edu/29299387/SAR156497_an_exquisitely_selective_inhibitor_of_Aurora_kinases
https://www.academia.edu/29299387/SAR156497_an_exquisitely_selective_inhibitor_of_Aurora_kinases
https://pmc.ncbi.nlm.nih.gov/articles/PMC11892687/
https://www.academia.edu/29299387/SAR156497_an_exquisitely_selective_inhibitor_of_Aurora_kinases
https://pmc.ncbi.nlm.nih.gov/articles/PMC11892687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11892687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11892687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11892687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11892687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11892687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8551148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11892687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8551148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8551148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8551148/
https://www.smolecule.com/products/s548712?utm_src=pdf-body
https://www.smolecule.com/products/s548712?utm_src=pdf-body
https://www.rcsb.org/structure/4uzd
https://www.smolecule.com/products/s548712?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

crystallized with the inhibitor. X-ray diffraction data were collected, and structures were solved
through molecular replacement and refined [1] [3].

e Application: This method revealed the precise atomic interactions, such as the DFG-out
conformation and the critical hydrogen bond with GIn185, providing a rational basis for its selectivity

[1] [5].
2. Cellular Kinase Activity and Phenotypic Assays

¢ Biomarker Inhibition: Inhibitors are tested in cell lines (e.g., HCT116) to assess their ability to block
Aurora A autophosphorylation and Aurora B-mediated phosphorylation of Histone H3 (Ser10),
typically analyzed by western blot [4].

e Cell Cycle Analysis: Treated cells are analyzed by fluorescence-activated cell sorting (FACS) after
staining DNA content. Aurora B inhibition leads to failed cytokinesis and accumulation of polyploid
cells (4N DNA content) [4].

¢ Cell Viability Assays: Compounds are tested for anti-proliferative effects using assays like Cell Titer
Glo, which measures cellular ATP levels as a proxy for viability [4] [6].

The experimental workflow below illustrates how these methods are applied in practice to characterize an

Aurora kinase inhibitor from in vitro testing to mechanistic insights.
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Key Conclusions for Research

SAR156497 represents a valuable tool for research due to its exquisite selectivity, which minimizes off-
target effects that can confound experimental results [4] [2]. Its well-characterized binding mode to the DFG-

out conformation offers a structural blueprint for designing novel selective kinase inhibitors [1] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s548712?utm_src=pdf-body-img
https://www.smolecule.com/products/s548712?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11892687/
https://pubmed.ncbi.nlm.nih.gov/25369539/
https://www.rcsb.org/structure/4uzd
https://www.academia.edu/29299387/SAR156497_an_exquisitely_selective_inhibitor_of_Aurora_kinases
https://www.smolecule.com/products/s548712?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s548712?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

References

1. 4UZD: SAR156497 an exquisitely selective inhibitor ... [rcsb.org]

2. SAR156497, an exquisitely selective inhibitor of aurora ... [pubmed.ncbi.nim.nih.gov]
3. 4UZH: SAR156497 an exquisitely selective inhibitor of ... [rcsb.org]

4. Characterization of a highly selective inhibitor of the Aurora ... [pmc.ncbi.nlm.nih.gov]
5. SAR156497 an exquisitely selective inhibitor of Aurora kinases [academia.edu]

6. Identification and characterization of deschloro ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [SAR156497 structural insights from 4uzd crystal structure].
Smolecule, [2026]. [Online PDF]. Available at:
[https:/www.smolecule.com/products/b548712#sar156497-structural-insights-from-4uzd-crystal-

structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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